Lysophosphatidylcholine

准备方法

溶血磷脂酰胆碱可以通过多种方法制备:

化学反应分析

溶血磷脂酰胆碱会发生各种化学反应:

科学研究应用

Immunological Applications

Modulation of Neutrophil Function

LPC has been shown to modulate neutrophil functions, particularly in the context of inflammation. Research indicates that LPC can inhibit superoxide production in neutrophils, which is crucial for oxidative burst during immune responses. This effect appears to be mediated through an increase in intracellular cyclic AMP (cAMP) levels, suggesting a potential mechanism for LPC's anti-inflammatory properties . Additionally, LPC has been implicated in promoting the phagocytosis of apoptotic cells, thereby playing a role in resolving inflammation .

Potential as an Immune Activator

LPC has been studied for its ability to differentiate monocytes into mature dendritic cells, which are essential for initiating adaptive immune responses. This property highlights LPC's potential as an immune modulator, particularly in vaccine development and immunotherapy .

Cardiovascular Applications

Marker of Cardiovascular Diseases

LPC is increasingly recognized as a biomarker associated with cardiovascular diseases. Elevated levels of LPC have been linked to the development of atherosclerosis and endothelial dysfunction. The enzymatic conversion of phosphatidylcholine to LPC by phospholipase A₂ plays a critical role in this process . Studies suggest that understanding LPC metabolism could lead to novel therapeutic targets for cardiovascular diseases.

Impact on Lipid Metabolism

Recent lipidomic studies have shown that changes in LPC levels can affect lipid metabolism pathways, which are crucial for maintaining cardiovascular health. For instance, alterations in the LPC:phosphatidylcholine ratio have been observed in patients with cardiovascular conditions .

Neurodegenerative Disease Research

Association with Alzheimer's Disease

LPC has been studied for its role in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that dietary supplementation with LPC can ameliorate AD-associated retinopathy, suggesting a protective role against neurodegeneration . Furthermore, abnormal levels of LPC have been associated with cognitive decline and may serve as predictive biomarkers for disease progression .

Mechanisms of Action

The mechanisms through which LPC influences neuronal health include its involvement in membrane dynamics and signaling pathways that regulate neuronal function and survival. LPC's ability to stabilize G protein-coupled receptor signaling may enhance calcium flux and support neuronal health .

Therapeutic Applications

Drug Development

Alkyl-lysophospholipids (ALPs), derivatives of LPC, are under investigation as potential therapeutic agents against cancer and other diseases. These compounds exhibit metabolic stability and have shown promise in preclinical studies targeting various cancer types .

Potential Role in Psychiatric Disorders

Recent studies suggest that LPC levels may correlate with therapeutic responses to antipsychotic medications, indicating its potential as a biomarker for treatment efficacy in psychiatric disorders such as schizophrenia . This opens avenues for further research into LPC's role in mental health.

Data Table: Summary of LPC Applications

作用机制

溶血磷脂酰胆碱通过多种机制发挥作用:

相似化合物的比较

溶血磷脂酰胆碱与其他类似化合物相比具有独特之处:

生物活性

Lysophosphatidylcholine (LPC) is a phospholipid that plays significant roles in various biological processes, particularly in inflammation, immune response, and cellular signaling. This article delves into the biological activity of LPC, highlighting its mechanisms of action, associated diseases, and potential therapeutic implications.

Overview of this compound

LPC is primarily derived from the hydrolysis of phosphatidylcholine (PC) by phospholipase A₂ (PLA₂). It acts as a signaling molecule influencing numerous physiological functions and pathological conditions. LPC interacts with various receptors, including G protein-coupled receptors (GPCRs), which mediate its biological effects.

LPC exerts its biological effects through several mechanisms:

- Receptor Activation : LPC activates GPCRs such as G2A and GPR119, which are involved in immune modulation and metabolic regulation. Activation of G2A enhances the expression of regulatory T cells (nTregs), promoting anti-inflammatory responses .

- Macrophage Polarization : LPC influences macrophage polarization towards the M1 phenotype, contributing to inflammatory responses and tissue damage. This polarization is mediated through Notch1 and ERK1/2 signaling pathways .

- Endothelial Dysfunction : LPC has been shown to damage endothelial cells, leading to increased permeability and contributing to atherosclerosis .

Biological Effects

LPC is implicated in various health conditions:

- Cardiovascular Diseases : Elevated levels of LPC are associated with atherosclerosis due to its role in endothelial dysfunction and inflammation .

- Neurodegenerative Diseases : LPC promotes demyelination in the central nervous system, contributing to diseases such as multiple sclerosis by activating inflammatory pathways .

- Metabolic Disorders : LPC enhances insulin secretion from pancreatic β-cells and facilitates glucose uptake, indicating a potential role in diabetes management .

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism | Associated Conditions |

|---|---|---|

| Macrophage Polarization | Activates G2A receptor leading to M1 polarization | Atherosclerosis |

| Endothelial Damage | Induces expression of inflammatory cytokines | Cardiovascular diseases |

| Demyelination | Activates inflammatory pathways in oligodendrocytes | Neurodegenerative diseases |

| Insulin Secretion | Stimulates pancreatic β-cells via GPR119 | Type 1 and Type 2 Diabetes |

Case Studies

- Cardiovascular Impact : A study highlighted that increased LPC levels correlate with the severity of coronary artery disease. Patients with higher LPC concentrations exhibited greater endothelial dysfunction and inflammatory markers .

- Neurodegeneration : Research demonstrated that LPC levels were significantly elevated in patients with multiple sclerosis compared to healthy controls. The study linked LPC-induced demyelination to exacerbated neurological symptoms .

- Diabetes Management : In murine models, administration of LPC resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic disorders .

属性

CAS 编号 |

9008-30-4 |

|---|---|

分子式 |

C10H22NO7P |

分子量 |

299.26 g/mol |

IUPAC 名称 |

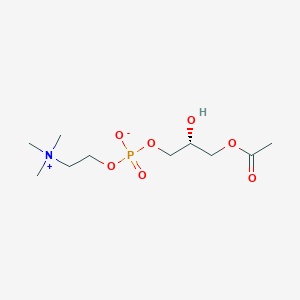

(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |

InChI 键 |

RYCNUMLMNKHWPZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

手性 SMILES |

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

规范 SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

外观 |

Unit:50 mgSolvent:nonePurity:98+%Physical solid |

物理描述 |

Solid |

同义词 |

1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。